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Compound of Interest

Compound Name: Dimethyl lauramine oleate

Cat. No.: B1499265

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl lauramine oleate is the salt formed from the tertiary fatty amine, N,N-dimethyl-1-
dodecanamine (dimethyl lauramine), and the unsaturated fatty acid, (9Z)-octadec-9-enoic acid
(oleic acid).[1][2][3][4] It finds applications in the cosmetics industry as an antistatic agent, hair
conditioning agent, skin conditioning agent, and viscosity controlling agent.[2][5] A thorough
analytical characterization is crucial for quality control, formulation development, and ensuring
the safety and efficacy of products containing this ingredient.

These application notes provide a comprehensive overview of the analytical techniques and
detailed protocols for the characterization of dimethyl lauramine oleate. The methodologies
cover the identification, quantification, and physicochemical properties of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of dimethyl lauramine oleate is presented
in the table below.
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Analytical
Property Value . Reference
Technique
Molecular Formula C32H65N02 Mass Spectrometry [1]
Molecular Weight 495.9 g/mol Mass Spectrometry [1]
Reported as a clear
liquid, though ] )
Appearance Visual Inspection [6]

commercial grades

may vary.

Soluble in various
organic solvents such
B as methanol, ethanol, N
Solubility ) Soluability Tests
acetone, isopropanol,
chloroform, and

toluene.[6]

Titration,
Assay 95.00 to 100.00% [2]
Chromatography

Analytical Workflow for Characterization

A logical workflow for the comprehensive characterization of dimethyl lauramine oleate is
depicted below. This involves a combination of spectroscopic, chromatographic, and titrimetric
methods to elucidate its structure, purity, and physicochemical properties.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Dimethyl-lauramine-oleate
https://pubchem.ncbi.nlm.nih.gov/compound/Dimethyl-lauramine-oleate
https://cir-reports.cir-safety.org/view-attachment/?id=5e211ed5-8d74-ec11-8943-0022482f06a6
https://cir-reports.cir-safety.org/view-attachment/?id=5e211ed5-8d74-ec11-8943-0022482f06a6
http://www.thegoodscentscompany.com/data/rw1728521.html
https://www.benchchem.com/product/b1499265?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Initial Characterization

Structural Elucidation

Proton & Carbon Molecular Weight Amine Component
Environment & Fragmentation (after derivatjzation)

Identification & Purity

Oleate Component

Functional Groups (with derivatization)

Amine & Acid Value Purity & Stability Viscosity

Quantitative & Physicochemical Analysis

S Thermal Analysis a A
HPLC Titration Methods (TGAIDSC) Rheological Analysis

Spectroscopic Analysis Chromatographic Separation

| Mass Spectrometry | Gas Chromatography (GC)

NMR Spectroscopy
(*H and ©°C)

FTIR Spectroscopy | |

Click to download full resolution via product page

Caption: A comprehensive analytical workflow for the characterization of dimethyl lauramine
oleate.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Spectroscopic Analysis

Objective: To identify the characteristic functional groups of dimethyl lauramine oleate,
confirming the presence of both the amine and carboxylate moieties.

Protocol:

o Sample Preparation: A small amount of the dimethyl lauramine oleate sample is placed
directly onto the ATR (Attenuated Total Reflectance) crystal.

o Data Acquisition:
o Instrument: A standard FTIR spectrometer equipped with an ATR accessory.

o Spectral Range: 4000-400 cm™1.
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o Resolution: 4 cm™1.

o Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

» Data Analysis: The resulting spectrum should be analyzed for characteristic absorption
bands. Key expected peaks include:

o ~3005 cm~1: C-H stretching of the vinyl group (=C-H).

o ~2925 and 2855 cm~1: Asymmetric and symmetric C-H stretching of the methylene (CH2)
and methyl (CHs) groups in the alkyl chains.[7]

o ~1710-1740 cm~1: This region is critical. The absence of a strong carboxylic acid C=0
stretch (around 1710 cm~1) and the presence of a carboxylate anion stretch (around 1550-
1610 cm~1) would indicate salt formation.

o ~1465 cm~* C-H bending of CH2 and CHs groups.

o ~1170 cm~1: C-N stretching of the tertiary amine.

Objective: To elucidate the detailed chemical structure of dimethyl lauramine oleate by
analyzing the proton (*H) and carbon (13C) environments.

Protocol:

o Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable
deuterated solvent (e.g., CDCI3) in an NMR tube.

o Data Acquisition:

o Instrument: A 400 MHz or higher NMR spectrometer.

o H NMR: Acquire a standard proton spectrum.

o 13C NMR: Acquire a standard carbon spectrum with proton decoupling.

o Data Analysis:

o 'HNMR:
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» Signals around 5.3 ppm are characteristic of the vinyl protons (-CH=CH-) of the oleate
moiety.

= A multiplet around 2.2-2.4 ppm can be attributed to the protons on the carbon adjacent
to the carboxylate group.

» Asinglet around 2.2-2.3 ppm would correspond to the N-methyl protons of the dimethyl
lauramine moiety.

» A complex series of signals between 0.8 and 2.1 ppm will represent the aliphatic
protons of both the lauramine and oleate chains. The terminal methyl group protons will
appear as a triplet around 0.9 ppm.

o 13C NMR:

Signals around 128-130 ppm are characteristic of the vinyl carbons.

A signal in the range of 175-180 ppm would indicate the carboxylate carbon.

Signals corresponding to the N-methyl carbons would be expected around 45 ppm.

The aliphatic carbons of both chains will appear in the range of 14-35 ppm.

Objective: To determine the molecular weight of dimethyl lauramine oleate and to study its
fragmentation pattern for structural confirmation.

Protocol:

o Sample Introduction: The sample can be introduced via direct infusion or coupled with a
chromatographic system (LC-MS or GC-MS after derivatization of the components).

« lonization Technique: Electrospray ionization (ESI) is suitable for analyzing the intact salt.
o Data Acquisition:
o Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

o Mode: Both positive and negative ion modes should be used.
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o Data Analysis:

o Positive lon Mode: The protonated molecular ion of dimethyl lauramine [M+H]* should be
observed.

o Negative lon Mode: The deprotonated molecular ion of oleic acid [M-H]~ should be
observed.

o The exact mass measurements can be used to confirm the elemental composition.

Chromatographic Analysis

Due to the salt nature of dimethyl lauramine oleate, it is often advantageous to analyze its
constituent amine and fatty acid components separately using chromatographic techniques.

Objective: To quantify the dimethyl lauramine component and assess its purity. Fatty amines
often require derivatization for good chromatographic performance.[8][9]

Protocol:

o Sample Preparation (Derivatization):

[¢]

Accurately weigh about 10 mg of the dimethyl lauramine oleate sample.
o Dissolve the sample in a suitable solvent (e.g., dichloromethane).

o Add a derivatizing agent such as trifluoroacetic anhydride (TFAA) and an internal
standard.[9]

o Heat the mixture to complete the reaction, then evaporate the excess reagent and solvent
under a gentle stream of nitrogen.[9]

o Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC
injection.

e GC Conditions:

o Instrument: Gas chromatograph with a Flame lonization Detector (FID).
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o Column: A polar capillary column suitable for fatty amine analysis (e.g., a wax-type
column).

o Injector Temperature: 250 °C.

o Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a
higher temperature (e.g., 240 °C) to elute the derivatized amine.

o Detector Temperature: 280 °C.

o Carrier Gas: Helium.[10]

o Data Analysis: The concentration of dimethyl lauramine can be determined by comparing the
peak area of the derivatized analyte to that of the internal standard.

Objective: To quantify the oleic acid component. Derivatization is often employed to enhance
UV detection.[11][12]

Protocol:

o Sample Preparation (Derivatization):

o

Accurately weigh a known amount of the dimethyl lauramine oleate sample.

[e]

Hydrolyze the salt to liberate the free fatty acid.

o

Derivatize the oleic acid with a UV-active labeling agent (e.g., 2,4'-dibromoacetophenone)
in the presence of a catalyst (e.g., triethylamine).[11]

(¢]

After the reaction, the mixture is ready for HPLC analysis.

e HPLC Conditions:

[¢]

Instrument: HPLC system with a UV detector.

[e]

Column: A reversed-phase C18 column (e.g., 5 um, 150 x 4.6 mm).[13]

o

Mobile Phase: A gradient of acetonitrile and water containing a small amount of acid (e.g.,
0.1% acetic acid) is commonly used.[13]
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o Flow Rate: 1.0-2.0 mL/min.[13]

o Detection Wavelength: Dependent on the derivatizing agent used (e.g., 260 nm for
phenacyl esters).

o Data Analysis: The concentration of oleic acid is determined by comparing its peak area to a
calibration curve prepared with oleic acid standards.

Titration Methods

Objective: To determine the total basicity of the sample, which corresponds to the amine
content.

Protocol:

o Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve itin a
non-aqueous solvent mixture (e.g., glacial acetic acid).[14][15]

e Titration:
o Titrant: Standardized perchloric acid in glacial acetic acid (e.g., 0.1 N).[14][15]

o Indicator: A potentiometric endpoint using a pH electrode suitable for non-aqueous
titrations is recommended for accuracy.[14]

e Calculation: The amine value is calculated in mg KOH/g of the sample.
Objective: To determine the amount of free carboxylic acid present in the sample.
Protocol:

o Sample Preparation: Dissolve a known weight of the sample in a suitable solvent mixture
(e.g., a mixture of isopropanol and toluene).

e Titration:
o Titrant: Standardized potassium hydroxide (KOH) solution in ethanol (e.g., 0.1 N).

o Indicator: Phenolphthalein indicator or potentiometric determination.
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o Calculation: The acid value is expressed as mg KOH required to neutralize the free acids in
one gram of the sample.

Thermal Analysis

Objective: To assess the thermal stability, decomposition profile, and purity of dimethyl
lauramine oleate.[16][17]

Protocol:

» Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10
mg) into an appropriate TGA or DSC pan.

e TGA Conditions:

o Temperature Range: Heat the sample from ambient temperature to a temperature high
enough to ensure complete decomposition (e.g., 600 °C).

o Heating Rate: A typical heating rate is 10 °C/min.
o Atmosphere: An inert atmosphere (e.g., nitrogen) is used to prevent oxidative degradation.
e DSC Conditions:

o Temperature Program: A heat-cool-heat cycle can be employed to observe melting,
crystallization, and glass transition events.

o Heating/Cooling Rate: 10 °C/min.
o Atmosphere: Inert atmosphere (e.g., nitrogen).
o Data Analysis:

o TGA: The TGA thermogram will show the temperature at which the sample begins to
decompose and the percentage of weight loss at different temperatures.

o DSC: The DSC thermogram can reveal the melting point, heat of fusion (which can be
used for purity estimation), and any polymorphic transitions.[17]
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Logical Relationships and Workflows

The following diagram illustrates the logical flow for identifying and quantifying the components
of dimethyl lauramine oleate.
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Caption: Workflow for the separation and quantification of the constituent components of
dimethyl lauramine oleate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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